molecular formula C22H28N2O2 B5182744 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5182744
M. Wt: 352.5 g/mol
InChI Key: FITWPEGEJRVEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with a number of adverse effects, including addiction and overdose. Despite its potential dangers, AH-7921 has also been the subject of scientific research, particularly in the areas of pharmacology and toxicology. In

Mechanism of Action

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide acts as a selective mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptors in the brain and spinal cord. This activation leads to a decrease in the perception of pain and an increase in feelings of pleasure and euphoria. However, it also leads to a number of adverse effects, including respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide are complex and varied. In addition to its analgesic and euphoric effects, 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide can also cause a number of adverse effects, including respiratory depression, sedation, and addiction. It can also lead to changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain perception, addiction, and other physiological processes. However, its potential for abuse and addiction also makes it a risky substance to work with, and precautions must be taken to ensure the safety of researchers.

Future Directions

There are a number of potential future directions for research on 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor without the risk of addiction and overdose. Another area of interest is the development of new treatments for addiction and overdose, particularly in cases where opioids are involved. Finally, further research is needed to understand the long-term effects of 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide on the brain and nervous system, as well as its potential for harm in cases of chronic use.

Synthesis Methods

The synthesis of 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with 4-methoxyphenylethylamine to form 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]piperidine. Finally, this compound is reacted with ethyl chloroformate to form 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide. The synthesis of 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been the subject of scientific research in a number of areas, including pharmacology, toxicology, and neuroscience. In pharmacology, 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been studied for its analgesic properties, as well as its potential for abuse and addiction. In toxicology, 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been studied for its potential toxicity, particularly in cases of overdose. In neuroscience, 1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been studied for its effects on the brain and nervous system.

properties

IUPAC Name

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-21-9-7-18(8-10-21)11-14-23-22(25)20-12-15-24(16-13-20)17-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWPEGEJRVEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

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